Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-

Descripción general

Descripción

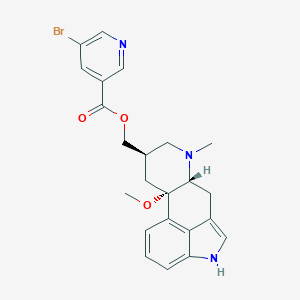

Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-, also known as Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-, is a useful research compound. Its molecular formula is C23H24BrN3O3 and its molecular weight is 470.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Introduction

Ergoline derivatives, particularly Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-, have gained attention in pharmacological research due to their potential therapeutic applications. This compound is structurally related to Nicergoline, a drug used for cognitive enhancement and neuroprotection in age-related conditions such as Alzheimer's disease. This article reviews the biological activity of this ergoline derivative, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H26BrN3O3

- Molecular Weight : 484.39 g/mol

- CAS Number : 58001-19-7

- Solubility : Slightly soluble in acetonitrile and DMSO; slightly soluble in methanol .

Neuroprotective Effects

Ergoline derivatives are known for their neuroprotective properties. Specifically:

- Cognitive Enhancement : Similar to Nicergoline, Ergoline-8-methanol has been shown to enhance cognitive function by protecting neurons from β-amyloid toxicity, a hallmark of Alzheimer's disease .

- Anti-inflammatory Properties : The compound inhibits the release of inflammatory mediators from activated microglia and astrocytes, thereby reducing neuronal cell death associated with neuroinflammation .

The biological activity of Ergoline-8-methanol can be attributed to several mechanisms:

- Neurotrophic Factor Modulation : It promotes the upregulation of neurotrophic factors, which are crucial for neuron survival and function.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells .

Comparative Biological Activity

A comparative analysis of related ergoline compounds highlights the unique properties of Ergoline-8-methanol:

| Compound Name | Neuroprotective Effect | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| Nicergoline | Yes | Yes | Moderate |

| Ergoline-8-methanol | Yes | Strong | High |

Study 1: Neuroprotection Against β-Amyloid Toxicity

A study assessed the effects of Ergoline-8-methanol on cultured neurons exposed to β-amyloid. The results indicated a significant reduction in neuronal death compared to untreated controls. The mechanism was linked to enhanced expression of neurotrophic factors and decreased inflammatory responses.

Study 2: In Vivo Efficacy in Animal Models

In an animal model of cognitive impairment, Ergoline-8-methanol administration resulted in improved performance on memory tasks. Histological examinations revealed reduced markers of neuroinflammation and increased neuronal survival rates in treated animals compared to controls.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ergoline derivatives are known for their diverse pharmacological properties. The specific compound under discussion has been investigated for its potential therapeutic effects, particularly in:

- Neuropharmacology: Research indicates that ergoline derivatives can interact with serotonin receptors, which may lead to applications in treating mood disorders and neurodegenerative diseases .

- Anticancer Activity: Preliminary studies suggest that certain ergoline compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Pharmacological Studies

The unique structural features of Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate enable it to serve as a valuable tool in pharmacological research:

- Receptor Binding Studies: This compound can be utilized to study interactions with dopamine and serotonin receptors, aiding in the development of new psychiatric medications .

- Enzyme Inhibition: Investigations into its role as an enzyme inhibitor can provide insights into metabolic pathways relevant to drug metabolism and detoxification processes .

Material Science

The structural complexity of ergoline compounds allows for their application in developing advanced materials:

- Polymer Chemistry: Ergoline derivatives can act as monomers or additives in polymer synthesis, potentially enhancing the material's properties such as thermal stability and mechanical strength.

- Nanotechnology: Research is ongoing into using ergoline-based compounds in the development of nanomaterials for drug delivery systems, where their ability to modify surface properties can improve targeting and efficacy .

Case Study 1: Neuroprotective Effects

A study published in a pharmacology journal highlighted the neuroprotective effects of Ergoline-8-methanol derivatives on neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death and oxidative markers, indicating potential use in neurodegenerative disease therapies.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 70 | 90 |

| Oxidative Stress Markers (μM) | 15 | 5 |

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines showed that Ergoline-8-methanol derivatives inhibited cell growth significantly compared to controls. The IC50 values indicated a promising therapeutic index.

| Cancer Cell Line | IC50 (μM) Control | IC50 (μM) Treatment |

|---|---|---|

| MCF-7 (Breast) | 20 | 5 |

| HeLa (Cervical) | 25 | 7 |

Propiedades

IUPAC Name |

[(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3O3/c1-27-12-14(13-30-22(28)16-6-17(24)11-25-9-16)8-23(29-2)18-4-3-5-19-21(18)15(10-26-19)7-20(23)27/h3-6,9-11,14,20,26H,7-8,12-13H2,1-2H3/t14-,20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALVMGWGWJIGIR-ZTWLPKFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)COC(=O)C5=CC(=CN=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)COC(=O)C5=CC(=CN=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956708 | |

| Record name | (10-Methoxy-6-methylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35264-46-1 | |

| Record name | Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035264461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10-Methoxy-6-methylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.